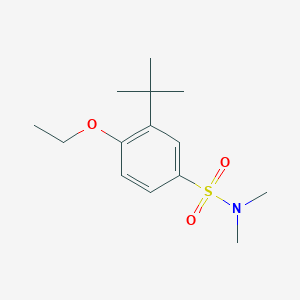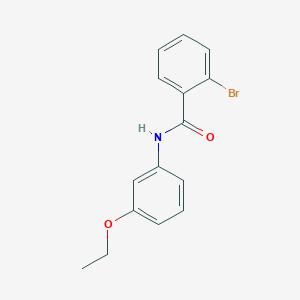![molecular formula C22H22N2O4S B4577627 methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4577627.png)
methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate
説明
This compound belongs to a class of organic molecules with potential applications in various fields of chemistry and materials science. Its structure suggests a complex synthesis pathway and interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including the creation of Schiff bases through a reduction route or the Gewald synthesis technique for thiophene derivatives. These methods allow for the introduction of various functional groups, leading to a diverse range of compounds (Ajibade & Andrew, 2021); (Puthran et al., 2019).
Molecular Structure Analysis
Structural analyses of similar compounds reveal complex molecular geometries stabilized by intermolecular hydrogen bonding and other secondary interactions. Such structures are crucial for the compounds' physical and chemical properties and their reactivity (Ajibade & Andrew, 2021); (Ramazani et al., 2011).
Chemical Reactions and Properties
These compounds can participate in a wide range of chemical reactions, including cyclocondensation and relay catalytic cascade reactions, enabling the synthesis of a variety of heterocyclic compounds. These reactions are critical for modifying the chemical structure and properties of the compounds for specific applications (Galenko et al., 2015).
Physical Properties Analysis
The physical properties, including crystal structure and stability, are influenced by the compound's molecular geometry and intermolecular interactions. Studies on similar compounds highlight the importance of X-ray crystallography in understanding these properties (Ramazani et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential applications, are determined by the functional groups present in the compound. The synthesis and modification of thiophene derivatives reveal their versatility and potential in creating materials with desirable chemical properties (Fazio et al., 1999).
科学的研究の応用
Anti-Proliferative Activity in Tumor Cells
Methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate and its derivatives have been investigated for their pronounced anti-proliferative activity and tumor cell selectivity. Studies have shown that certain derivatives of this compound exhibit significant anti-proliferative effects in the mid-nanomolar range with high tumor cell selectivity. These compounds have been found to inhibit the proliferation of various tumor cell types, including T-lymphoma, prostate, kidney, and hepatoma tumor cells, while showing minimal activity against other tumor cell lines like B-lymphoma and cervix carcinoma HeLa cells. The specific tumor selectivity of these compounds could not be attributed to differential uptake by sensitive versus resistant tumor cells. Intracellular localization studies indicated a prominent presence in the cytoplasm and endoplasmic reticulum, suggesting possible mechanisms of action and molecular targets within these cellular structures (Thomas et al., 2017).
Synthesis of Constrained Tryptophan Derivatives
This compound has also been utilized in the synthesis of conformationally constrained tryptophan derivatives. These derivatives, which include a ring that limits the side chain's conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization, have been designed for use in peptide and peptoid conformation elucidation studies. This application is significant in the field of chemical synthesis and structural biology, as it aids in the understanding of peptide structure and function (Horwell et al., 1994).
Starting Material for Synthesis of Various Compounds
The compound and its derivatives have been reported as important starting materials in the synthesis of a variety of other compounds. For example, they have been used in the synthesis of azo dyes and dithiocarbamate. These applications are crucial in the field of organic chemistry, where such compounds serve as intermediates for the development of more complex molecules with various industrial and research applications (Ajibade & Andrew, 2021).
特性
IUPAC Name |
methyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-methylphenyl)carbamoylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-13-5-9-16(10-6-13)23-22(26)24-20-19(21(25)28-4)18(14(2)29-20)15-7-11-17(27-3)12-8-15/h5-12H,1-4H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFDQZAGSDEJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)
![4-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4577548.png)
![1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)

![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4577563.png)
![methyl 2-[(2-cyano-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4577564.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4577570.png)

![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4577598.png)
![2-methyl-1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4577610.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4577618.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4577624.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4577644.png)